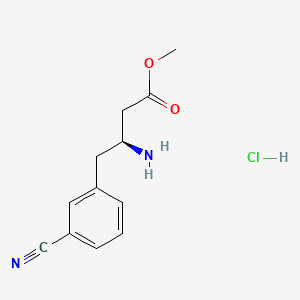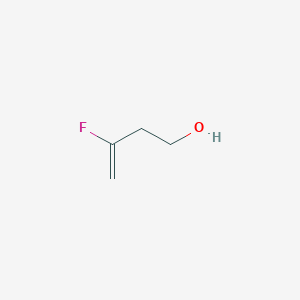![molecular formula C17H20F9N3O8 B13463481 1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione; tris(trifluoroacetic acid) is a complex organic compound that features both piperazine and pyrrole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step procedures. One common approach is the reaction of piperazine with a suitable alkylating agent to introduce the propyl group, followed by cyclization to form the pyrrole ring. The final step involves the addition of trifluoroacetic acid to form the tris(trifluoroacetic acid) salt. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps such as crystallization or chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the pyrrole ring may participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is known for its antimicrobial activity.
1-(1H-1,2,4-Triazole-1-yl)-2-(2,4-difluorophenyl)-3-(piperazin-1-yl)-2-propanol: A triazole derivative with antifungal properties.
Uniqueness
1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the combination of piperazine and pyrrole moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C17H20F9N3O8 |
|---|---|
分子量 |
565.3 g/mol |
IUPAC名 |
1-(3-piperazin-1-ylpropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H17N3O2.3C2HF3O2/c15-10-2-3-11(16)14(10)7-1-6-13-8-4-12-5-9-13;3*3-2(4,5)1(6)7/h2-3,12H,1,4-9H2;3*(H,6,7) |
InChIキー |
MBCDQTQPCPVZPC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B13463402.png)
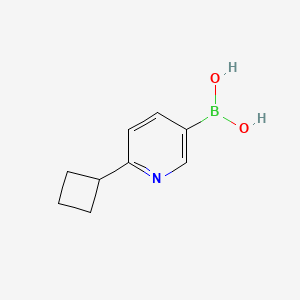
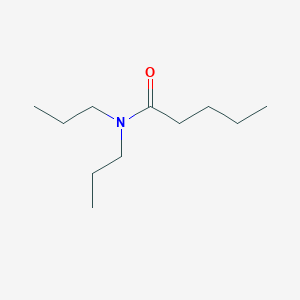

![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
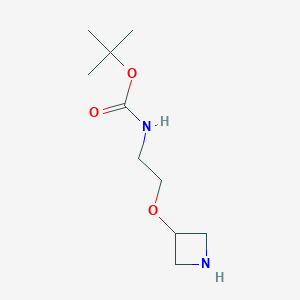
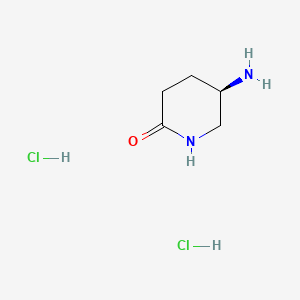
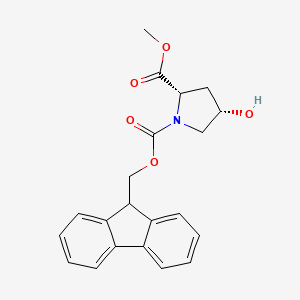
![Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13463440.png)
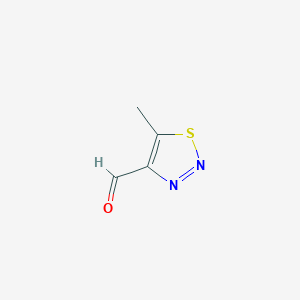
![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
